molecular formula C9H12N2O B6242280 6-ethoxy-4,5-dihydro-2H-indazole CAS No. 73625-67-9

6-ethoxy-4,5-dihydro-2H-indazole

Cat. No.: B6242280
CAS No.: 73625-67-9
M. Wt: 164.20 g/mol
InChI Key: FDJPZJCDCKZDAU-UHFFFAOYSA-N
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Description

6-ethoxy-4,5-dihydro-2H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-4,5-dihydro-2H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reductive cyclization of 2-azidobenzaldehydes with amines, which forms the indazole ring system . Transition metal-catalyzed reactions, such as those using copper or silver catalysts, are also employed to facilitate the formation of the indazole core .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

6-ethoxy-4,5-dihydro-2H-indazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-ethoxy-4,5-dihydro-2H-indazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-ethoxy-4,5-dihydro-2H-indazole is unique due to its specific substitution pattern and the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and studying biological processes.

Properties

CAS No.

73625-67-9

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

6-ethoxy-4,5-dihydro-1H-indazole

InChI

InChI=1S/C9H12N2O/c1-2-12-8-4-3-7-6-10-11-9(7)5-8/h5-6H,2-4H2,1H3,(H,10,11)

InChI Key

FDJPZJCDCKZDAU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(CC1)C=NN2

Purity

95

Origin of Product

United States

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